![molecular formula C40H34O4S3 B14247183 [Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diacetate CAS No. 398141-47-4](/img/structure/B14247183.png)
[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diacetate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a sulfanediyl group linked to a phenylene ring, which is further connected to diphenylsulfanium groups. The diacetate form indicates the presence of acetate groups, which can influence the compound’s reactivity and solubility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diacetate typically involves multiple steps, starting with the preparation of the sulfanediyl and phenylene intermediates. These intermediates are then reacted with diphenylsulfanium salts under controlled conditions to form the desired compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Additionally, purification steps such as crystallization or chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the sulfanediyl groups to thiols or other reduced forms.
Substitution: The phenylene and diphenylsulfanium groups can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the phenylene or diphenylsulfanium moieties.
科学的研究の応用
[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diacetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfanediyl and phenylene groups into target molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-sulfur interactions.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of [Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diacetate involves its interaction with molecular targets through its sulfanediyl and phenylene groups. These interactions can modulate various biochemical pathways, including those related to oxidative stress and inflammation. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.
類似化合物との比較
Similar Compounds
Diphenylsulfide: A simpler compound with similar sulfur-containing groups but lacking the phenylene linkage.
Phenylene sulfide: Contains the phenylene group but with different sulfur connectivity.
Sulfanediyl bis(phenylsulfonium) salts: Compounds with similar sulfanediyl and sulfonium groups but different counterions.
Uniqueness
[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diacetate is unique due to its specific combination of sulfanediyl, phenylene, and diphenylsulfanium groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
398141-47-4 |
|---|---|
分子式 |
C40H34O4S3 |
分子量 |
674.9 g/mol |
IUPAC名 |
[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;diacetate |
InChI |
InChI=1S/C36H28S3.2C2H4O2/c1-5-13-31(14-6-1)38(32-15-7-2-8-16-32)35-25-21-29(22-26-35)37-30-23-27-36(28-24-30)39(33-17-9-3-10-18-33)34-19-11-4-12-20-34;2*1-2(3)4/h1-28H;2*1H3,(H,3,4)/q+2;;/p-2 |
InChIキー |
DKOLUQZPFFYPDD-UHFFFAOYSA-L |
正規SMILES |
CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)SC4=CC=C(C=C4)[S+](C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


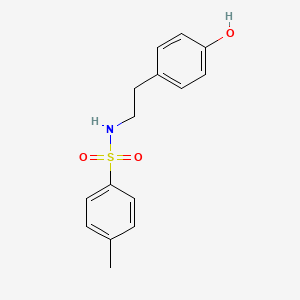
![3-(Nitromethylidene)tricyclo[2.2.1.0~2,6~]heptane](/img/structure/B14247104.png)
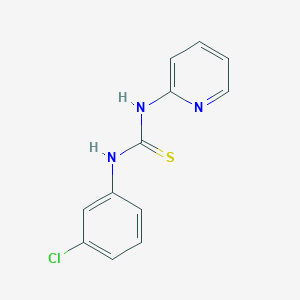
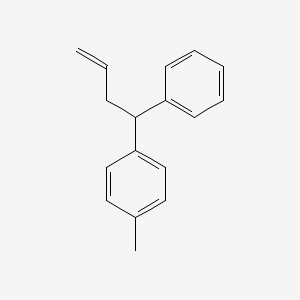
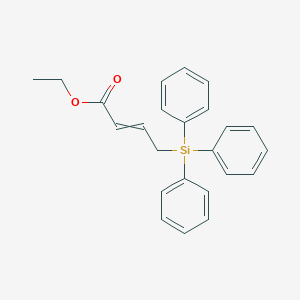
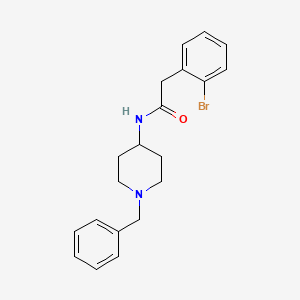
![4-[(4-chlorophenyl)sulfonylamino]-N-(furan-2-ylmethylideneamino)benzamide](/img/structure/B14247147.png)

![(1R,2S,5S,6S)-2-amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14247162.png)
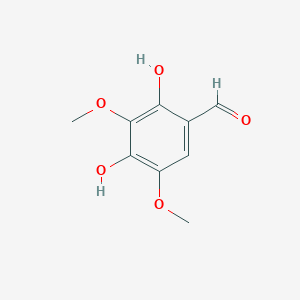
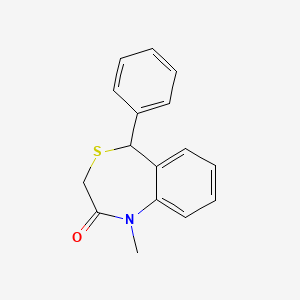

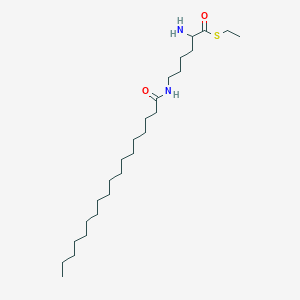
![2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-phenylbutane-1,3-dione](/img/structure/B14247218.png)
